Acidity Gain vs. Unsubstituted Phenyl Analog
The meta-nitro group significantly increases the acidity of the carboxylic acid moiety compared to the unsubstituted phenyl analog. This is reflected in a predicted pKa value of 3.16 for 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, which is markedly lower (more acidic) than the predicted pKa of 3.92 for 1-phenyl-1H-pyrazole-3-carboxylic acid [1]. This electron-withdrawing effect is consistent with class-level inferences for nitro-substituted aromatics [2].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.16 (predicted) |
| Comparator Or Baseline | 1-phenyl-1H-pyrazole-3-carboxylic acid: 3.92 (predicted) |
| Quantified Difference | ΔpKa = -0.76 (increased acidity) |
| Conditions | In silico prediction (JChem) |
Why This Matters
This difference in acidity directly influences the compound's ionization state at physiological pH, affecting solubility, permeability, and salt formation during synthesis.
- [1] ChemBase. (n.d.). 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CBID: 257338). View Source
- [2] A. Şener et al. (2009). Medium and structural effects on the ionization constants of some pyrazole carboxylic acid derivatives. Monatshefte für Chemie, 140, 381-386. View Source
